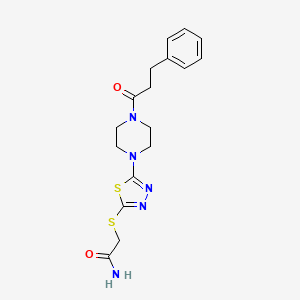
2-((5-(4-(3-フェニルプロパノイル)ピペラジン-1-イル)-1,3,4-チアゾール-2-イル)チオ)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-(3-Phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a piperazine ring, a thiadiazole ring, and a phenylpropanoyl group
科学的研究の応用
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: The compound’s interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-(3-Phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be synthesized via the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
Attachment of the Phenylpropanoyl Group: This step involves the acylation of the piperazine derivative with phenylpropanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the phenylpropanoyl moiety.
Substitution: Nucleophilic substitution reactions can take place at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to sulfoxides or sulfones, while reduction of the phenylpropanoyl group can yield alcohols.
作用機序
The mechanism of action of 2-((5-(4-(3-Phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the thiadiazole ring can modulate enzyme activity . These interactions can lead to various biological effects, including modulation of neurotransmission and inhibition of specific enzymes.
類似化合物との比較
Similar Compounds
Piperazine Derivatives: Compounds like aripiprazole and quetiapine also contain piperazine rings and are used in the treatment of psychiatric disorders.
Thiadiazole Derivatives: Compounds such as sulfathiazole are known for their antibacterial properties.
Uniqueness
What sets 2-((5-(4-(3-Phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide apart is its unique combination of a piperazine ring, a thiadiazole ring, and a phenylpropanoyl group. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications in medicinal chemistry and beyond .
生物活性
The compound 2-((5-(4-(3-Phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure comprising a thiadiazole ring, a piperazine moiety, and a phenylpropanoic acid derivative. Its molecular formula is C₁₉H₂₄N₄O₂S₂, with a molecular weight of approximately 396.55 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold. For instance:
- Cytotoxicity Testing : The cytotoxic effects of related thiadiazole derivatives were evaluated against various cancer cell lines using the MTT assay. Compounds exhibited significant cytotoxicity against cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer) .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes:
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thiadiazole ring and piperazine substituents can enhance biological activity. For example:
- Substitution patterns on the thiadiazole ring significantly influence cytotoxicity and selectivity towards cancer cell lines. Compounds with electron-withdrawing groups showed increased potency compared to those with electron-donating groups .
- The presence of a phenylpropanoic acid moiety was found to improve binding affinity to target proteins involved in cancer progression .
Summary of Research Findings
Case Studies
- Case Study on Compound 9e : This compound demonstrated remarkable selectivity against A431 cells and induced apoptosis via mitochondrial pathways. Western blot analysis confirmed changes in protein expression associated with cell death mechanisms.
- Thiadiazole Derivatives in Cancer Therapy : A series of thiadiazole derivatives were synthesized and tested for their ability to inhibit various kinases involved in cancer signaling pathways. The most potent compounds were identified as micromolar inhibitors of focal adhesion kinase (FAK), suggesting potential for therapeutic applications in metastatic cancers .
特性
IUPAC Name |
2-[[5-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S2/c18-14(23)12-25-17-20-19-16(26-17)22-10-8-21(9-11-22)15(24)7-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H2,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNQUAFDMVJSEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














